5alpha-Pregnane is derived from cholesterol through a series of enzymatic reactions that involve the conversion of pregnenolone. It falls under the classification of steroids, specifically within the subgroup of pregnanes, which are characterized by their four-ring structure and specific functional groups. The compound is often studied in the context of its derivatives, such as 5alpha-dihydroprogesterone, which are crucial in reproductive biology and pharmacology.
The synthesis of 5alpha-Pregnane can be achieved through several methods, primarily involving the reduction of precursors like progesterone or pregnenolone.
The molecular formula for 5alpha-Pregnane is , with a molecular weight of approximately 286.46 g/mol. The structure features:
The chemical structure can be represented as follows:
A simplified representation can be depicted in a skeletal formula format, emphasizing the arrangement of carbon atoms and functional groups.
5alpha-Pregnane participates in various chemical reactions that alter its functional properties:
The mechanism by which 5alpha-Pregnane exerts its effects typically involves:
5alpha-Pregnane has several applications in scientific research and medicine:
The 5α-reduction of progesterone represents the foundational step in generating bioactive 5α-pregnane steroids. This irreversible reaction is catalyzed by microsomal enzymes steroid 5α-reductase type 1 (SRD5A1) and type 2 (SRD5A2), which utilize NADPH as a cofactor. SRD5A1 exhibits broad substrate specificity and a neutral-to-alkaline pH optimum (pH 6.5–8.0), enabling its activity in diverse tissues like the liver, skin, and brain [3] [8]. In contrast, SRD5A2 has higher affinity for testosterone (Km ~0.1–1 µM) than progesterone (Km ~1–10 µM) and operates optimally at acidic pH (pH 5.0–5.5), making it predominant in androgen-dependent tissues like the prostate [3] [6].
Kinetic studies reveal that human SRD5A1 efficiently reduces progesterone to 5α-dihydroprogesterone (5α-DHP), with conversion rates comparable to its reduction of testosterone [6]. In bovine corpora lutea, this reaction is followed by rapid reduction to allopregnanolone (3α-hydroxy-5α-pregnan-20-one) and its fatty acid esters—critical for maintaining steroid reservoirs [2]. Notably, SRD5A1 expression dominates in fetal tissues and the brain, while SRD5A2 is androgen-regulated in reproductive tissues [3] [8].
Table 1: Properties of Human 5α-Reductase Isozymes
Property | SRD5A1 | SRD5A2 |
---|---|---|
Gene Location | 5p15.31 | 2p23 |
Substrate Affinity | Progesterone > Testosterone | Testosterone > Progesterone |
Km (Progesterone) | 1–10 µM | 5–20 µM |
pH Optimum | 6.5–8.0 | 5.0–5.5 |
Primary Tissues | Liver, Skin, Brain, Adrenal | Prostate, Genital Skin |
The backdoor pathway enables direct biosynthesis of potent androgens like dihydrotestosterone (DHT) bypassing conventional intermediates (testosterone, androstenedione). This pathway hinges on the 5α-reduction of 17α-hydroxyprogesterone (17α-OHP) to 5α-pregnan-17α-ol-3,20-dione (17-OHDHP)—a pivotal 5α-pregnane intermediate [5] [6]. SRD5A1 primarily catalyzes this step in humans, though SRD5A2 may contribute in fetal tissues [6].
17-OHDHP is subsequently reduced by 3α-hydroxysteroid dehydrogenases (AKR1C2/4) to 5α-pregnane-3α,17α-diol-20-one (pdiol), which undergoes cleavage by C17,20-lyase (CYP17A1) to yield androsterone—an androgen precursor. Androsterone is then reduced to 5α-androstane-3α,17β-diol and oxidized to DHT [5] [9]. This pathway is physiologically critical in:
Table 2: Key Intermediates in the Androgen Backdoor Pathway
Intermediate | Enzyme(s) | Role |
---|---|---|
17α-Hydroxyprogesterone (17α-OHP) | - | Primary substrate |
5α-Pregnan-17α-ol-3,20-dione (17-OHDHP) | SRD5A1 > SRD5A2 | First 5α-reduced intermediate |
5α-Pregnane-3α,17α-diol-20-one (pdiol) | AKR1C2, AKR1C4 | Lyase substrate for androsterone |
Androsterone | CYP17A1 | Direct precursor to 5α-DHT |
Ovarian steroidogenesis of 5α-pregnanes exhibits marked age-dependent regulation. Prepubertal rat ovaries convert progesterone predominantly to 5α-reduced C19 steroids (e.g., androsterone) via 5α-reduced C21 intermediates like 3α-hydroxy-5α-pregnan-20-one. This pathway peaks at 20–28 days postpartum (30% conversion rate) but declines to <2% in postpubertal ovaries (40–150 days), shifting toward classical Δ4-pathways [1]. Conversely, testicular steroidogenesis utilizes the backdoor pathway for DHT synthesis, particularly in fetal Leydig cells, where 17α-OHP is sequentially 5α-reduced and cleaved to androsterone without testosterone intermediacy [6] [9].
Autophagy modulates steroidogenesis in both tissues: In Leydig cells, it upregulates cholesterol uptake for testosterone synthesis, while in ovarian granulosa cells, stressors (e.g., acrylamide) dysregulate autophagy, impairing estradiol production [4].
The fetal brain expresses SRD5A1/2 and P450scc (cholesterol side-chain cleavage enzyme), enabling de novo synthesis of 5α-pregnane neurosteroids from cholesterol. Allopregnanolone (AP) concentrations in late-gestation sheep brains reach 200–400 pmol/g, acting as a potent GABAA receptor agonist to suppress neuronal excitability and promote myelination [5] [7] [10]. This system is stress-responsive: acute hypoxia upregulates SRD5A2 and P450scc expression, elevating AP as a neuroprotective measure [5] [10].
Preterm birth abruptly severs placental progesterone supply, causing AP levels to plummet (<50 pmol/g). This loss correlates with reduced hippocampal/cerebellar myelination and long-term neurodevelopmental impairments (e.g., ADHD, anxiety) [7] [10]. Postnatally, brain AP synthesis persists but remains insufficient to replicate in utero concentrations, highlighting the placenta’s role in fetal neurosteroid homeostasis.
Table 3: Tissue-Specific 5α-Pregnane Biosynthesis
Tissue | Key Enzymes | Major 5α-Pregnane Products | Regulators |
---|---|---|---|
Prepubertal Ovary | SRD5A1, 3α-HSD | Androsterone, 5α-Androstanediol | Gonadotropins, Age |
Fetal Testis | SRD5A1, CYP17A1 | 17-OHDHP → Androsterone → DHT | hCG, Placental hormones |
Fetal Brain | SRD5A2, P450scc | Allopregnanolone, 5α-DHP | Hypoxia, Placental precursors |
Corpora Lutea | SRD5A1, Fatty acyl-CoA | Allopregnanolone esters | Luteotropic hormones, ATP/CoA |
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1